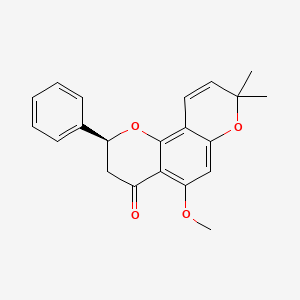

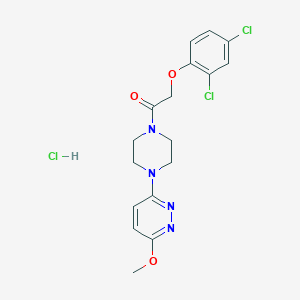

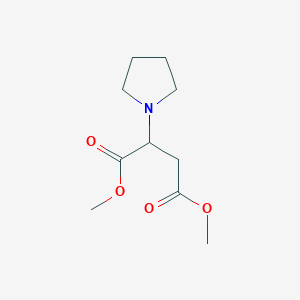

![molecular formula C19H17FN6O B2536963 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 1020251-73-3](/img/structure/B2536963.png)

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of 1,4-dihydropyrano[2,3-c]pyrazole . It has been studied as a potential inhibitor of AKR1C3, a therapeutic target for castration-resistant prostate cancer .

Synthesis Analysis

The synthesis of similar compounds has been performed effectively in aqueous media without a catalyst. The reaction involves aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate adopts a triclinic crystal system. The 4H-pyran ring adopts a boat conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The reaction involves aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has a molecular weight of 298.323 .Scientific Research Applications

Corrosion Inhibition

Research on pyranopyrazole derivatives, including closely related compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies utilize gravimetric, electrochemical techniques, and Density Functional Theory (DFT) studies to show how these compounds effectively inhibit corrosion, suggesting their potential application in industrial settings to protect metals from acidic corrosion. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient binding to the metal surface, thereby preventing corrosion (Yadav et al., 2016).

Antimicrobial Activity

Several studies have synthesized novel Schiff bases and other derivatives from pyrazolecarbonitrile compounds to evaluate their antimicrobial activities. These compounds have shown significant potential as antimicrobial agents against a range of bacteria and fungi, highlighting their importance in the development of new antibiotics and antifungal drugs. The structure-activity relationship analysis of these compounds can lead to the discovery of novel therapeutic agents (Puthran et al., 2019).

Synthetic Methods and Chemical Interactions

Research into the synthesis of pyrazole derivatives has uncovered various methods to create these compounds efficiently. Techniques such as multicomponent reactions, microwave irradiation, and the use of green chemistry principles have been employed to synthesize these compounds, demonstrating their versatility and potential for broad applications in medicinal chemistry and materials science. These studies provide insights into the molecular structure and properties of these compounds, including their spectral and structural characteristics through FT-IR, NMR, docking, and DFT methods (Kumar et al., 2020).

Antitumor and Anticancer Activity

In the field of oncology, pyrazolecarbonitrile derivatives have been evaluated for their antitumor and anticancer activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells. The mechanisms of action often involve the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. This research opens new avenues for the development of cancer therapeutics based on pyrazolecarbonitrile derivatives (Sun et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O/c1-2-3-14-16-15(12(8-21)18(22)27-19(16)26-24-14)13-9-23-25-17(13)10-4-6-11(20)7-5-10/h4-7,9,15H,2-3,22H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRWUEJUOTYJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(NN=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

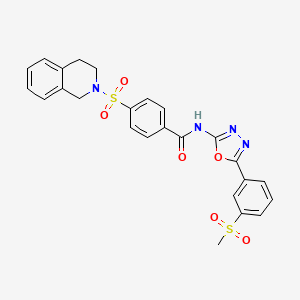

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)

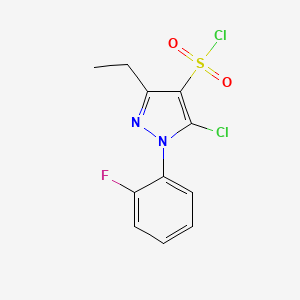

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)

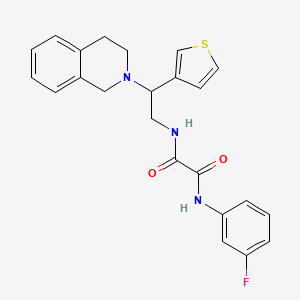

![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)